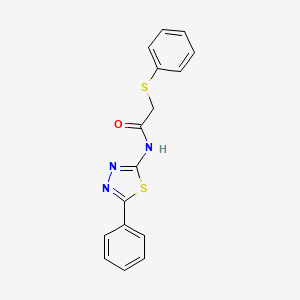
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide is a useful research compound. Its molecular formula is C16H13N3OS2 and its molecular weight is 327.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide is a compound belonging to the thiadiazole class, which has garnered attention for its potential biological activities, particularly in cancer treatment and antibacterial applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
This compound features a thiadiazole ring, an acetamide group, and a phenylsulfanyl moiety. Its molecular formula is C18H17N3OS2 with a molecular weight of approximately 369.5 g/mol. The structural complexity allows for various interactions with biological targets, enhancing its potential therapeutic applications.
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including this compound. Key findings include:
-
Cytotoxicity Against Cancer Cell Lines :
- A study demonstrated significant cytotoxic effects against human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The mechanism involved apoptosis induction through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
- The compound also inhibited the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical in angiogenesis, suggesting its potential in inhibiting tumor growth .
- Structure-Activity Relationship (SAR) :
Antibacterial Activity
Research has also highlighted the antibacterial properties of thiadiazole derivatives:
- A series of substituted 5-phenyl-1,3,4-thiadiazole derivatives showed promising antibacterial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cellular functions, although specific pathways remain to be elucidated .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Interaction with receptors involved in signaling pathways can alter cellular responses.
- Induction of Apoptosis : By modulating apoptotic pathways, the compound can promote programmed cell death in cancer cells .
Case Studies and Experimental Findings
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Induction of apoptosis in A431 cells via Western blot analysis showing increased Bax and decreased Bcl-2 levels | Western blotting and MTT assay |
| Study 2 | Significant cytotoxicity against HT-29 and PC3 cell lines with IC50 values < 10 µg/mL | MTT assay and SAR analysis |
| Study 3 | Antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) < 50 µg/mL | Disc diffusion method |
Propiedades
IUPAC Name |
2-phenylsulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c20-14(11-21-13-9-5-2-6-10-13)17-16-19-18-15(22-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUKQGVVAAZTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














